molecular formula C11H9I2NS B13132931 8-((1,2-Diiodoethyl)thio)quinoline

8-((1,2-Diiodoethyl)thio)quinoline

Cat. No.: B13132931
M. Wt: 441.07 g/mol
InChI Key: XQMJSFFIXSGXMI-UHFFFAOYSA-N
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Description

8-((1,2-Diiodoethyl)thio)quinoline is a quinoline derivative that features a unique structure with two iodine atoms and a thioether linkage. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((1,2-Diiodoethyl)thio)quinoline typically involves the introduction of the 1,2-diiodoethylthio group to the quinoline core. One common method is the reaction of 8-mercaptoquinoline with 1,2-diiodoethane under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 8-mercaptoquinoline attacks the carbon-iodine bond of 1,2-diiodoethane, resulting in the formation of the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-((1,2-Diiodoethyl)thio)quinoline can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The iodine atoms can be reduced to hydrogen using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Deiodinated quinoline derivatives

    Substitution: Amino or thio-substituted quinoline derivatives

Scientific Research Applications

8-((1,2-Diiodoethyl)thio)quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial and anticancer properties due to the presence of iodine atoms, which can enhance biological activity.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 8-((1,2-Diiodoethyl)thio)quinoline involves its interaction with molecular targets and pathways in biological systems. The presence of iodine atoms can enhance the compound’s ability to interact with proteins and enzymes, leading to inhibition of their activity. Additionally, the thioether linkage can facilitate the compound’s binding to specific molecular targets, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A well-known quinoline derivative with antimicrobial and anticancer properties.

    8-Mercaptoquinoline: A precursor to 8-((1,2-Diiodoethyl)thio)quinoline, used in similar applications.

    8-Aminoquinoline: Another quinoline derivative with potential therapeutic applications.

Uniqueness

This compound is unique due to the presence of two iodine atoms and a thioether linkage, which can enhance its biological activity and provide distinct chemical reactivity compared to other quinoline derivatives. The combination of these structural features makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H9I2NS

Molecular Weight

441.07 g/mol

IUPAC Name

8-(1,2-diiodoethylsulfanyl)quinoline

InChI

InChI=1S/C11H9I2NS/c12-7-10(13)15-9-5-1-3-8-4-2-6-14-11(8)9/h1-6,10H,7H2

InChI Key

XQMJSFFIXSGXMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SC(CI)I)N=CC=C2

Origin of Product

United States

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